3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class of heterocycles, which are characterized by a five-membered ring containing one oxygen and one nitrogen atom. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of antibacterial agents. The presence of the amino group and fluorine substituent on the phenyl ring enhances its biological activity and solubility properties.
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is classified under oxazolidinones, a group of compounds known for their use as antibiotics. These compounds inhibit bacterial protein synthesis by binding to the ribosomal subunit, making them valuable in treating infections caused by Gram-positive bacteria. The specific structure of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one allows it to interact effectively with bacterial ribosomes, enhancing its potential as a therapeutic agent.
The synthesis of 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one can be achieved through several methods, including:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice (e.g., THF or DMSO), and reaction time to achieve optimal yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of the synthesized compound.
The molecular formula for 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one is CHFNO. Its structure features:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods or X-ray crystallography, providing insights into its reactivity and interaction with biological targets.
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one can participate in various chemical reactions typical of oxazolidinones:
These reactions are essential for modifying the compound to enhance its biological activity or develop derivatives with improved properties.
The mechanism of action for 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one primarily involves inhibition of bacterial protein synthesis. It binds specifically to the 50S ribosomal subunit of bacteria, preventing the formation of functional ribosomes necessary for protein synthesis. This action disrupts bacterial growth and replication, making it effective against various Gram-positive bacteria.
In vitro studies have shown that compounds in this class exhibit significant antibacterial activity through this mechanism, highlighting their potential use in treating resistant bacterial strains .
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one has several applications in scientific research:
Oxazolidinones represent a synthetically derived class of antibiotics with a distinctive mechanism of action, first identified in the 1980s through pioneering work at DuPont. Early compounds like DuP-721 demonstrated the scaffold’s potential against Gram-positive pathogens but faced developmental challenges due to toxicity. This foundation enabled Pharmacia & Upjohn to optimize the scaffold, culminating in the 2000 FDA approval of linezolid—the first clinically successful oxazolidinone. Linezolid’s unique ribosomal binding mechanism (inhibition of the 50S subunit’s peptidyl transferase center) circumvented existing resistance pathways observed in Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE) [1] [7].
Post-linezolid, second-generation agents emerged to address resistance limitations and toxicity. Tedizolid (2014) offered improved potency and once-daily dosing, while contezolid (2021) demonstrated enhanced safety profiles. Clinical pipelines now include advanced candidates like delpazolid and sutezolid, targeting multidrug-resistant tuberculosis (MDR-TB) through optimized pharmacokinetics [3] [7]. This evolution underscores the pharmacophore’s adaptability to resistance challenges.
Table 1: Key Oxazolidinones in Clinical Development
Compound | Approval/Stage | Key Structural Features | Primary Antimicrobial Targets |
---|---|---|---|
Linezolid | FDA 2000 | Morpholine C-ring, acetamide C5 side chain | MRSA, VRE, Streptococci |
Tedizolid phosphate | FDA 2014 | Hydroxymethylpyridine C-ring, tetrazole | ABSSSI-causing Gram-positives |
Contezolid | NMPA 2021 | Piperazine C-ring, modified C5 side chain | Linezolid-resistant strains |
Delpazolid | Phase III (TB) | Pyridine-fused oxazolidinone | MDR-TB |
The oxazolidinone pharmacophore comprises three critical domains:
Optimization strategies have focused on two key regions:
3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one exemplifies targeted B-ring engineering. Its 5-amino-2-fluorophenyl group introduces a hydrogen-bond donor/acceptor pair absent in earlier analogs, potentially strengthening interactions with 23S rRNA’s A-site (Fig. 1). This modification aligns with computational studies suggesting that ortho-fluorine enhances membrane permeability while the meta-amino group enables salt bridge formation with ribosomal residues [4] [5] [9].
Table 2: Structural Features vs. Activity in Oxazolidinone Analogs
Structural Region | Modification | Biological Impact | Example Compound |
---|---|---|---|
B-ring | 3,4-Difluorophenyl | Enhanced ribosomal binding, extended spectrum | Eperezolid |
B-ring | 5-Amino-2-fluorophenyl | Improved hydrogen-bonding, ROS induction | 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one |
C5 side chain | (S)-Acetamidomethyl | Optimal activity vs. Gram-positives | Linezolid |
C-ring | Piperazine + acylhydrazone | Activity vs. linezolid-resistant Enterococci | Ranbezolid |
The rise of linezolid-resistant strains (e.g., Enterococcus faecalis with G2576T rRNA mutations) necessitates oxazolidinones with novel resistance-overcoming mechanisms. 3-(5-Amino-2-fluorophenyl)-1,3-oxazolidin-2-one (CAS 1788989-20-7; PubChem CID 91641467) represents a strategic response through two key actions:
: Unlike linezolid’s singular ribosomal inhibition, this compound induces reactive oxygen species (ROS) accumulation in bacteria via glutathione (GSH) depletion. This oxidative stress mechanism synergizes with ribosomal binding, enabling lethality against strains with ribosomal mutations. In Enterococcus faecalis, derivatives of this scaffold reduce GSH activity by >50% at sub-MIC concentrations, correlating with 3-log reductions in CFU counts [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2